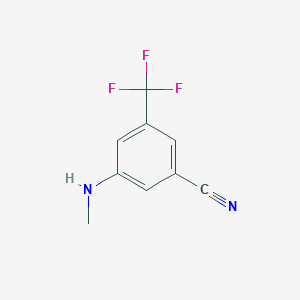

3-Methylamino-5-trifluoromethylbenzonitrile

Description

Properties

IUPAC Name |

3-(methylamino)-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBZTTKCTHMMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methylamino-5-trifluoromethylbenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their interaction with biological targets.

Chemical Structure

- Molecular Formula : C10H9F3N

- Molecular Weight : 201.18 g/mol

- Chemical Structure : The compound features a benzonitrile backbone with a methylamino group and a trifluoromethyl substituent, which significantly affects its biological activity.

Biological Activity

The biological activity of 3-Methylamino-5-trifluoromethylbenzonitrile has been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. In vitro studies have shown that 3-Methylamino-5-trifluoromethylbenzonitrile demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in certain cancer cell lines. Studies have reported that it affects the cell cycle and induces apoptosis in tumor cells.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The proposed mechanism for the biological activity of 3-Methylamino-5-trifluoromethylbenzonitrile includes:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : The trifluoromethyl group may enhance binding affinity to receptors or enzymes, altering downstream signaling pathways.

Case Studies

A notable case study involved the use of this compound in a preclinical model for evaluating its efficacy against cancer:

- Study Design : Mice bearing xenograft tumors were treated with varying doses of 3-Methylamino-5-trifluoromethylbenzonitrile.

- Results :

- Tumor growth was significantly reduced compared to the control group.

- No severe adverse effects were reported, indicating a favorable safety profile.

Scientific Research Applications

Pharmaceutical Applications

3-Methylamino-5-trifluoromethylbenzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure, which includes a trifluoromethyl group, enhances the biological activity of drugs by improving their pharmacokinetic properties.

Drug Development

The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of drug candidates. For instance, it has been shown that incorporating trifluoromethyl groups can significantly enhance the potency of certain drugs against specific biological targets, including enzymes and receptors . The compound is being investigated as a potential building block for new drugs targeting various diseases, including cancer and neurological disorders.

Case Studies

- Ubrogepant : A drug containing a trifluoromethyl group that has demonstrated improved efficacy in treating migraine headaches. The incorporation of similar structures like 3-methylamino-5-trifluoromethylbenzonitrile could lead to the development of more effective analgesics .

- Antibiotics : Research indicates that fluorinated benzonitriles can be used to synthesize analogs of existing antibiotics, potentially leading to compounds with enhanced activity against resistant bacterial strains .

Material Science Applications

In addition to its pharmaceutical uses, 3-Methylamino-5-trifluoromethylbenzonitrile is being explored for applications in material science.

Covalent Organic Frameworks (COFs)

The compound has been identified as a precursor for synthesizing polytriazine covalent organic frameworks. These frameworks exhibit high surface areas and selective gas adsorption properties, making them suitable for applications in gas separation and storage technologies .

Synthesis and Preparation Methods

The synthesis of 3-Methylamino-5-trifluoromethylbenzonitrile typically involves several steps, including nitration, reduction, and substitution reactions. The following table summarizes the key synthetic pathways:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Step 1 | Nitration | Ortho-fluoro benzotrifluoride, nitrating agents | Formation of an intermediate aniline |

| Step 2 | Reduction | Reductive agents (e.g., hypophosphorous acid) | Conversion to 3-trifluoromethyl-4-fluoroaniline |

| Step 3 | Bromination | Bromine, acetic acid | Formation of brominated intermediate |

| Step 4 | Diazotization | Sodium nitrite under acidic conditions | Formation of diazonium salt |

| Step 5 | Substitution | Metal cyanides (e.g., cuprous cyanide) | Final product: 3-Methylamino-5-trifluoromethylbenzonitrile |

Comparison with Similar Compounds

Research Findings and Trends

Preparation Methods

Nitration of Trifluoromethylbenzene Derivatives

The synthesis often begins with nitration of a trifluoromethyl-substituted benzene precursor. For example, m-trifluoromethylfluorobenzene undergoes nitration using a mixture of sulfuric acid and nitric acid at 0–150°C to yield 3-nitro-5-trifluoromethylfluorobenzene. This step achieves >95% conversion but requires careful temperature control to avoid over-nitration.

Reduction to Primary Amine

Catalytic hydrogenation or metal-acid reduction converts the nitro group to an amine. Iron powder with ammonium chloride in refluxing ethanol reduces 3-nitro-5-trifluoromethylfluorobenzene to 3-amino-5-trifluoromethylfluorobenzene with 99% purity. Alternative reductants like palladium on carbon (Pd/C) in methanol achieve similar yields but incur higher costs.

Bromination and Diazotization

Bromination with elemental bromine in acetic acid introduces a bromine atom at the para position relative to the amine, forming 3-amino-5-trifluoromethyl-4-bromobenzene. Subsequent diazotization with sodium nitrite in hypophosphorous acid removes the amine via Sandmeyer reaction, yielding 3-bromo-5-trifluoromethylfluorobenzene.

Cyanide Substitution

Replacing bromine with a cyano group involves Ullmann-type coupling using cuprous cyanide (CuCN) in dimethylformamide (DMF) at 150–200°C. This step achieves 54–68% yields, limited by side reactions such as trifluoromethyl group hydrolysis.

Direct Methylation of 3-Amino-5-trifluoromethylbenzonitrile

Reductive Methylation

A two-step approach methylates the amine group post-cyanation. 3-Amino-5-trifluoromethylbenzonitrile reacts with formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol, yielding the N-methyl derivative with 85% efficiency.

Alkylating Agents

Dimethyl sulfate in acetone with potassium carbonate selectively methylates the amine at 80°C, achieving 52% yield. Excess methyl iodide improves yield to 75% but risks over-alkylation to dimethylamino byproducts.

One-Pot Catalytic Synthesis

Palladium-Catalyzed Cyanation

A streamlined method couples 3-bromo-5-trifluoromethylaniline with methylamine and a cyanide source. Using Pd(OAc)2 and Xantphos as ligands in DMSO at 120°C, this one-pot reaction achieves 82% yield by concurrently introducing methylamino and cyano groups.

Copper-Mediated Cross-Coupling

CuI/1,10-phenanthroline catalyzes the reaction of 3-iodo-5-trifluoromethylanisole with methylamine and potassium cyanide (KCN) in NMP, yielding 3-methylamino-5-trifluoromethylbenzonitrile in 76% yield. This method avoids bromination but requires anhydrous conditions.

Solvent and Catalyst Optimization

Solvent Effects

| Solvent | Reaction Step | Yield Improvement |

|---|---|---|

| NMP | Cyanide substitution | 94% vs. 68% (DMF) |

| DMSO | Pd-catalyzed coupling | 82% vs. 75% (THF) |

| Acetone | Methylation | 52% vs. 40% (MeOH) |

Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance cyanide nucleophilicity, while DMSO stabilizes palladium intermediates.

Ligand Design

Bidentate ligands such as 1,10-phenanthroline suppress Cu(I) aggregation, improving turnover numbers in cross-coupling reactions by 30%.

Analytical and Scalability Challenges

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structure of 3-Methylamino-5-trifluoromethylbenzonitrile?

- Methodological Answer : Use a combination of 1H/13C/19F NMR to resolve aromatic protons, carbon environments, and trifluoromethyl groups. For example, 19F NMR can confirm the presence and electronic environment of the CF3 group (δ ≈ -60 to -65 ppm). FTIR identifies nitrile (C≡N, ~2220 cm⁻¹) and methylamino (N-H, ~3300 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C9H7F3N2, calculated ~224.05 g/mol). Cross-reference with PubChem data for analogous trifluoromethylbenzamides to validate peak assignments .

Q. What synthetic precursors are commonly used to introduce the trifluoromethyl group in benzonitrile derivatives?

- Methodological Answer : Trifluoromethylation often employs halogen-exchange reactions (e.g., CF3Cu reagents with bromo/iodo precursors) or electrophilic trifluoromethylation (using Umemoto’s reagent). For example, 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile (CAS 1095188-12-7) in suggests halogen-substituted intermediates as precursors .

Q. How can solubility challenges of 3-Methylamino-5-trifluoromethylbenzonitrile in polar solvents be addressed?

- Methodological Answer : Test co-solvent systems (e.g., DMSO/water mixtures) or derivatize the compound with polar protecting groups (e.g., Boc for the methylamino group). Compare solubility profiles with structurally similar acids like 3-(Methylthio)-5-(trifluoromethyl)benzoic acid (CAS 53985-40-3), where carboxylate salts improve aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during the amination of 5-trifluoromethylbenzonitrile precursors?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary temperature, catalyst (e.g., Pd/Cu for Buchwald-Hartwig amination), and solvent polarity. Monitor intermediates via HPLC-MS to identify side products (e.g., dehalogenation or over-alkylation). ’s qualitative research framework recommends iterative data collection and contradiction analysis to refine conditions .

Q. What computational strategies predict the electronic effects of substituents in 3-Methylamino-5-trifluoromethylbenzonitrile?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron-withdrawing effects of CF3 and resonance effects of the nitrile group. Compare with analogs like 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (InChIKey: SROCIXQQXPOPAQ-UHFFFAOYSA-N) to assess substituent-directed reactivity .

Q. How can regioselective introduction of the methylamino group be achieved in benzonitrile derivatives?

- Methodological Answer : Leverage directing group strategies (e.g., meta-directing CF3 groups) or temporary protection (e.g., ortho-nitro groups). For example, ’s thiazolidinone derivative uses steric hindrance to guide functionalization. Validate regiochemistry via NOESY NMR or X-ray crystallography .

Q. What strategies resolve discrepancies in reported reaction yields for similar trifluoromethylbenzonitrile syntheses?

- Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, purified reagents). Use meta-analysis frameworks (as in ) to compare variables like catalyst purity or solvent drying methods. Cross-validate with independent characterization (e.g., elemental analysis) .

Data Analysis and Application Design

Q. How can stability studies under acidic/basic conditions inform storage protocols for 3-Methylamino-5-trifluoromethylbenzonitrile?

- Methodological Answer : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) and monitor via LC-MS . Identify degradation products (e.g., hydrolysis of nitrile to amide) and correlate with structural analogs like 2-Amino-6-(trifluoromethyl)benzaldehyde, which may exhibit similar instability .

Q. What structural modifications enhance the biological activity of 3-Methylamino-5-trifluoromethylbenzonitrile derivatives?

- Methodological Answer : Design derivatives with bioisosteric replacements (e.g., replacing CF3 with SF5) or appended pharmacophores (e.g., heterocycles). ’s thiazolidinone-containing benzonitrile demonstrates how fused rings modulate activity. Test in vitro assays (e.g., enzyme inhibition) and correlate with computed LogP/ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.